

An In-depth Technical Guide to 1-Bromo-2-isopropylbenzene (2-Bromocumene)

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Compound of Interest

Compound Name: 1-Bromo-2-isopropylbenzene

Cat. No.: B1265715

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Abstract

This technical guide provides a comprehensive overview of **1-bromo-2-isopropylbenzene** (CAS No. 7073-94-1), a halogenated aromatic compound of significant utility in synthetic organic chemistry. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's core chemical identity, physicochemical properties, and key synthetic considerations. We present a detailed examination of its preparation via electrophilic aromatic substitution, addressing the critical challenge of isomeric separation. Furthermore, this guide details validated protocols for its application as a versatile intermediate in cornerstone carbon-carbon bond-forming reactions, such as Grignard and Suzuki-Miyaura cross-coupling, which are fundamental to modern drug discovery and materials science.

Core Chemical Identity and Physicochemical Properties

1-Bromo-2-isopropylbenzene is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom and an isopropyl group at the ortho (1,2) positions.^[1] This specific substitution pattern is crucial for directing subsequent reactions and building precise molecular frameworks.^[1]

Chemical Structure and IUPAC Nomenclature

The definitive IUPAC name for this compound is 1-bromo-2-(propan-2-yl)benzene.[2] However, it is commonly referred to in literature and commercial catalogs by several synonyms:

- **1-Bromo-2-isopropylbenzene**
- 2-Bromocumene or o-Bromocumene[1]
- 1-Bromo-2-(1-methylethyl)benzene[3]

The molecular formula is C₉H₁₁Br.[3]

Physicochemical Data

The physical and chemical properties of **1-bromo-2-isopropylbenzene** are essential for its handling, reaction planning, and purification. The data below has been consolidated from various authoritative sources.

Property	Value	Source(s)
CAS Number	7073-94-1	[3][4]
Molecular Weight	199.09 g/mol	[2]
Appearance	Colorless to light orange/yellow liquid	
Density	~1.300 g/mL at 25 °C	[1]
Boiling Point	~210 °C at 760 mmHg; ~90 °C at 15 mmHg	[1]
Melting Point	~ -59 °C	[1]
Solubility	Insoluble in water; soluble in common organic solvents like ether, THF, and toluene.	[1]
Refractive Index (n ²⁰ /D)	~1.541	[1]

Synthesis and Purification: The Challenge of Regioselectivity

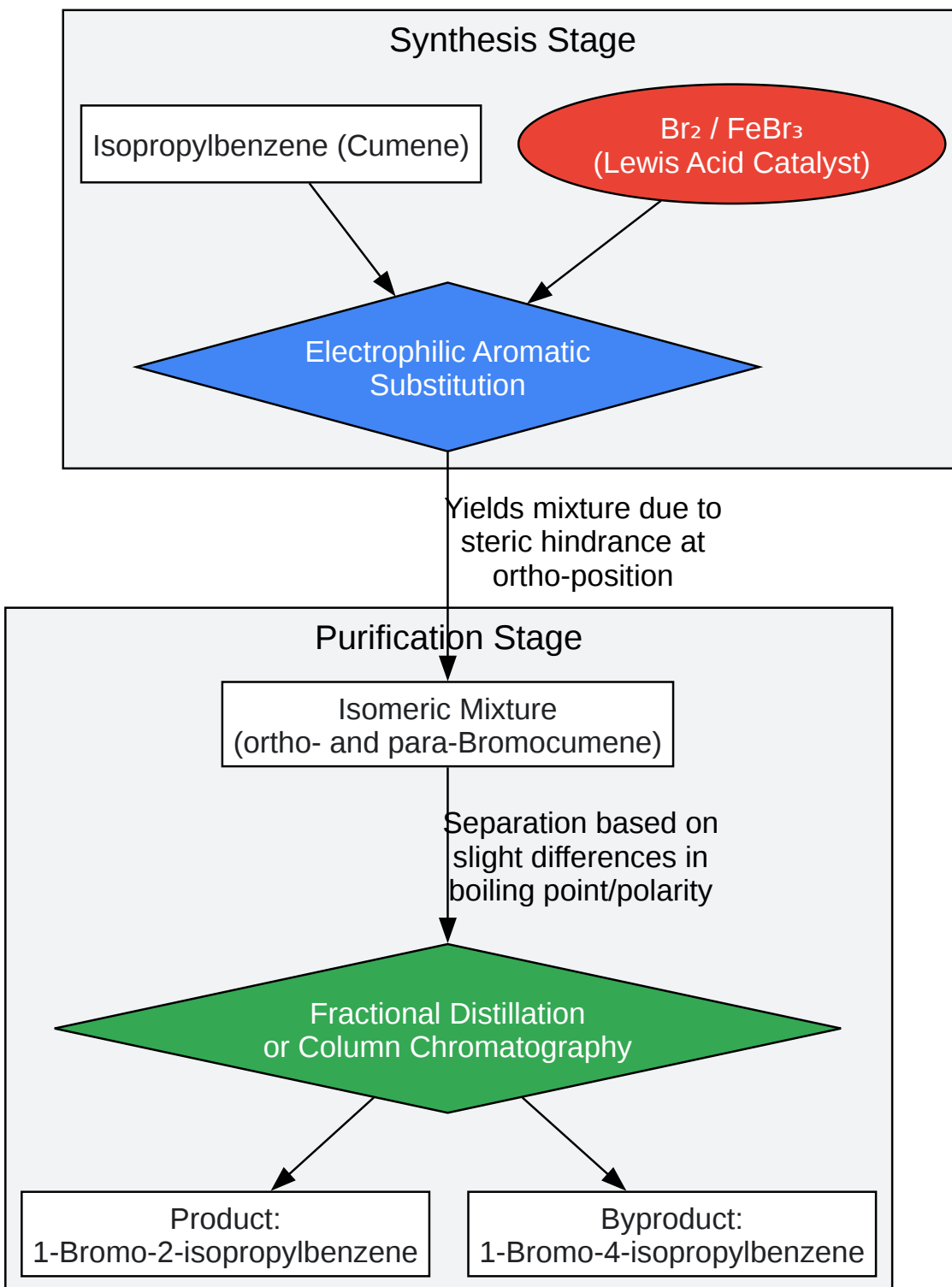
The most direct and common synthesis of brominated cumenes is the electrophilic aromatic substitution of isopropylbenzene (cumene). This reaction highlights a fundamental concept in organic chemistry: the directing effects of substituents and the influence of sterics.

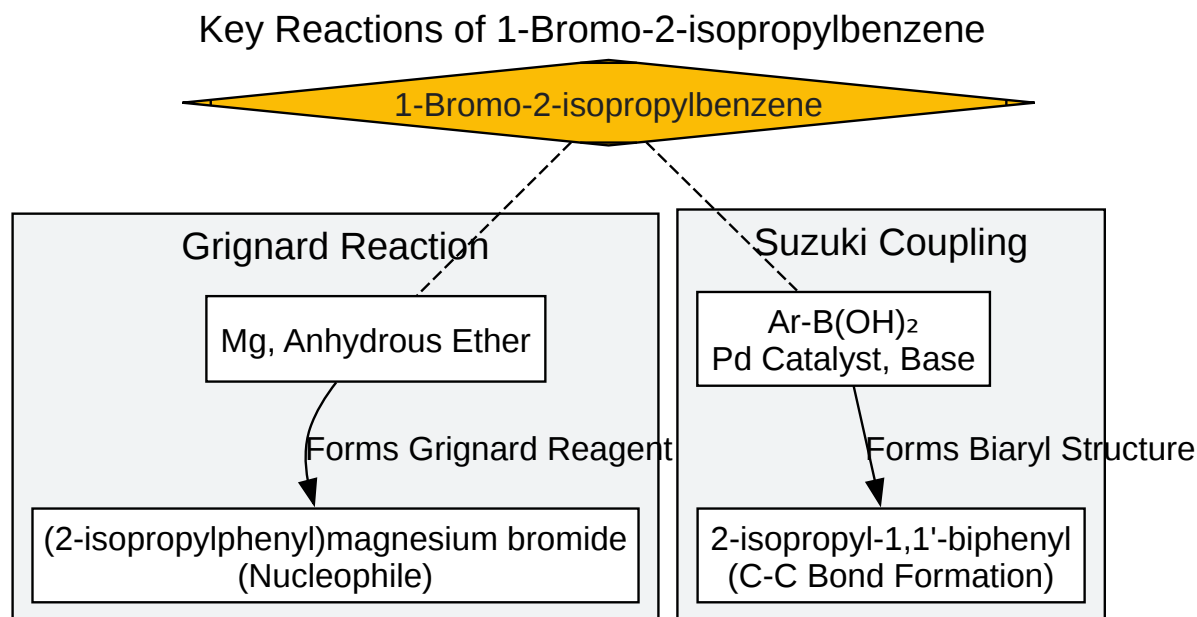
The Causality of Isomer Formation

The isopropyl group is an activating, ortho, para-director due to its electron-donating nature.^[5] Consequently, the electrophilic bromination of cumene using molecular bromine (Br_2) and a Lewis acid catalyst (e.g., FeBr_3) does not yield a single product. Instead, it produces a mixture of the desired **1-bromo-2-isopropylbenzene** (ortho) and the major byproduct, 1-bromo-4-isopropylbenzene (para).^[5]

Expert Insight: The para isomer is the predominant product primarily due to steric hindrance. The bulky isopropyl group physically obstructs the adjacent ortho positions, making it more difficult for the electrophile (Br^+) to attack there compared to the sterically accessible para position.^[5] This regioselectivity issue is the principal challenge in obtaining pure **1-bromo-2-isopropylbenzene** via this route.

Synthesis & Purification Workflow





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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-2-isopropylbenzene (2-Bromocumene)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265715#chemical-structure-and-iupac-name-of-1-bromo-2-isopropylbenzene]

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